CSF1R Biochemical Inhibition: AC708 Potency and Ligand-Independent Activity
AC708 inhibits CSF1R phosphorylation with comparable potency against both known ligands, CSF-1 (IC50 = 26 nM) and IL-34 (IC50 = 33 nM) [1]. This ligand-independent inhibition contrasts with some CSF1R inhibitors that exhibit differential potency depending on the ligand, and is critical for consistent target engagement in cellular environments where both ligands may be present. In growth factor-dependent cell viability assays, AC708 inhibits CSF-1-dependent cells with an IC50 of 38 nM and IL-34-dependent cells with an IC50 of 40 nM, demonstrating functional potency in cellular contexts [1]. While no direct head-to-head biochemical data against other CSF1R inhibitors is available in the same assay system, the absolute potency values place AC708 among the more potent small-molecule CSF1R inhibitors (e.g., GW-2580 has a reported c-FMS IC50 of 30 nM in a different kinase assay format ).
| Evidence Dimension | CSF1R phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | CSF-1-mediated: 26 nM; IL-34-mediated: 33 nM |
| Comparator Or Baseline | GW-2580 c-FMS IC50 = 30 nM (different assay format) ; Class-level benchmark for CSF1R inhibitors ranges from 2-100 nM |
| Quantified Difference | AC708 exhibits single-digit to low double-digit nanomolar potency, comparable to other potent CSF1R inhibitors in its class |
| Conditions | Cell-based phosphorylation assay; growth factor-dependent cell viability assay (M-NFS-60 cells or human monocytes) [1] |
Why This Matters
The consistent potency against both CSF1R ligands ensures reliable target engagement regardless of the ligand context, a property not universal among CSF1R inhibitors.
- [1] Armstrong RC, Belli B, Rowbottom MW, et al. Abstract 903: AC708 is a potent and selective inhibitor of CSF1R and reduces tumor associated macrophage infiltration in a breast tumor model. Cancer Res. 2013;73(8_Supplement):903. doi:10.1158/1538-7445.AM2013-903 View Source
